
(4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone is a synthetic organic compound belonging to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of (4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone involves several steps. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is typically formed by the reaction of a thioamide with a haloketone under basic conditions.
Fluorophenyl Substitution: The 4-fluorophenyl group is introduced via a coupling reaction with an appropriate fluorinated aromatic compound.
Methanone Formation: The final step involves the formation of the methanone group by reacting the intermediate with a suitable carbonyl compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
(4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has been studied for its antibacterial, antifungal, and anticancer properties. It shows promise in inhibiting the growth of various microbial strains and cancer cell lines.
Medicine: Due to its biological activities, the compound is being explored as a potential drug candidate for the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, resulting in cell death. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
(4-Amino-2-((4-fluorophenyl)amino)thiazol-5-yl)(p-tolyl)methanone can be compared with other similar thiazole derivatives, such as:
(4-Amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone: This compound has a thiophene group instead of a p-tolyl group and exhibits similar biological activities.
(4-Amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone: This compound has a 4-chlorophenyl group instead of a 4-fluorophenyl group and shows comparable antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H14FN3OS |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[4-amino-2-(4-fluoroanilino)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C17H14FN3OS/c1-10-2-4-11(5-3-10)14(22)15-16(19)21-17(23-15)20-13-8-6-12(18)7-9-13/h2-9H,19H2,1H3,(H,20,21) |
InChI Key |
XDXSUVZIICOBOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


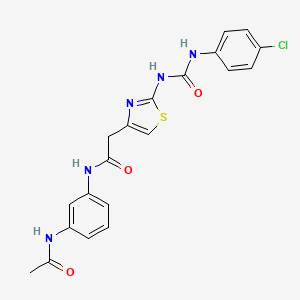
![2-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B11277144.png)
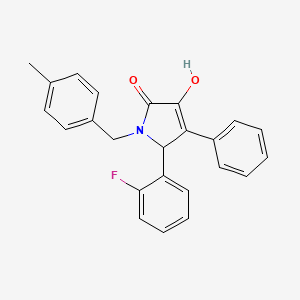
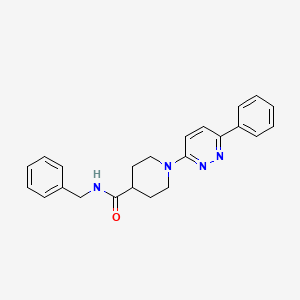
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11277167.png)
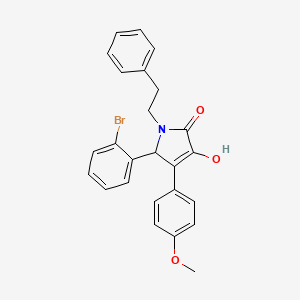
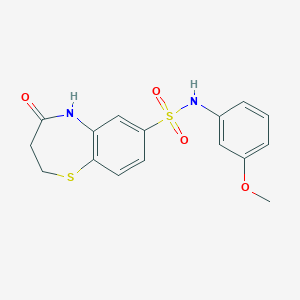
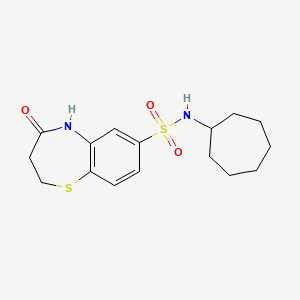
![6-cyclopropyl-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11277197.png)
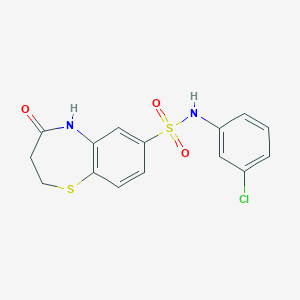
![N-[2-(5-Oxo-3-{[(phenylcarbamoyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide](/img/structure/B11277223.png)
![N-(4-methylphenyl)-2-(5,5,13-trimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11277227.png)

![Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11277237.png)
